tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure includes a tert-butyl ester group, which can influence its reactivity and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a diester, followed by the introduction of the tert-butyl group through esterification. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the tricyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butyl ester group can also influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate
- Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate
Uniqueness
Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-6-10-8-4-14-5-9(8)11(10)7-15/h8-11,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQHHCSGTCYXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CNCC3C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.